molecular formula C7H4N2O3 B1581669 2-Hydroxy-4-nitrobenzonitrile CAS No. 39835-14-8

2-Hydroxy-4-nitrobenzonitrile

Cat. No. B1581669
CAS RN: 39835-14-8
M. Wt: 164.12 g/mol
InChI Key: DZNPHVPBCNZVGW-UHFFFAOYSA-N
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Description

“2-Hydroxy-4-nitrobenzonitrile” is an organic compound with the empirical formula C7H4N2O3 and a molecular weight of 164.12 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of benzonitrile derivatives, including “2-Hydroxy-4-nitrobenzonitrile”, has been studied extensively. One approach involves the use of ionic liquids as recycling agents . This green synthesis method eliminates the need for metal salt catalysts and simplifies the separation process .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-nitrobenzonitrile” consists of a benzene ring with a nitro group (-NO2), a hydroxyl group (-OH), and a nitrile group (-CN) attached to it .


Physical And Chemical Properties Analysis

“2-Hydroxy-4-nitrobenzonitrile” appears as yellow needles . It has a melting point of 160-161°C and should be stored in a dry, room temperature environment .

Scientific Research Applications

Synthesis Methods

  • A study presents a new method for preparing a compound closely related to 2-Hydroxy-4-nitrobenzonitrile, emphasizing high yield and low cost. This approach could be relevant for the synthesis of 2-Hydroxy-4-nitrobenzonitrile and similar compounds (Zhao Hai-shuang, 2003).

Analytical Chemistry Applications

  • A 2021 study found that 4-hydroxy-3-nitrobenzonitrile is a versatile matrix for analyzing small organic, peptide, and protein molecules using Matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). This suggests potential applications of 2-Hydroxy-4-nitrobenzonitrile in similar contexts (Hao Gu et al., 2021).

Thermophysical Properties

  • Research conducted in 2002 explored the thermophysical properties of nitrobenzonitriles, which includes compounds like 2-Hydroxy-4-nitrobenzonitrile. This study focused on their behavior as a function of temperature, which is essential for applications that require precise thermal management (P. Jiménez et al., 2002).

Material Science

  • A 2009 study involved the hydrothermal synthesis of novel coordination polymers using 4-nitrobenzonitrile. This hints at the potential of 2-Hydroxy-4-nitrobenzonitrile in synthesizing new materials with unique properties (Jie Xiao et al., 2009).

Pharmaceutical Applications

  • Although the direct use of 2-Hydroxy-4-nitrobenzonitrile in pharmaceuticals isn't highlighted in the available research, closely related compounds have been used in drug synthesis. For instance, a study discusses converting 2-nitrobenzonitriles to quinazolin-4(3H)-ones, which are key in synthesizing anticancer drugs (G. C. Reddy et al., 2007).

Safety And Hazards

“2-Hydroxy-4-nitrobenzonitrile” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with eyes, skin, and clothing, and ensuring adequate ventilation during handling .

Future Directions

The global market for “2-Hydroxy-4-nitrobenzonitrile” is expected to grow, indicating potential future directions for research and industrial applications .

properties

IUPAC Name

2-hydroxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNPHVPBCNZVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960400
Record name 2-Hydroxy-4-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-nitrobenzonitrile

CAS RN

39835-14-8
Record name 39835-14-8
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Record name 2-Hydroxy-4-nitrobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39835-14-8
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Synthesis routes and methods I

Procedure details

Pyridine hydrochloride (100 g; 0.87 mol) and 2-methoxy-4-nitro-benzonitrile (17 g; ca 96 mmol) was heated to 200° C. for 2 hours, cooled to room temperature and carefully added H2O and EtOAc. The slurry was stirred until all solid dissolved. The organic layer was isolated, washed twice with H2O, brine then dried, filtered and evaporated to dryness to yield 15 g (95%) pure product
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

3,4-Methylenedioxynitrobenzene (1.67 g, 10.0 mmol) was dissolved in 20 mL of HMPA and sodium cyanide (0.49 g, 10.0 mmol) was added. The reaction was heated to 150° C. under nitrogen and three portions of sodium cyanide (0.245 g, 5.00 mmol, total) were added over 15 min. The reaction was maintained at 150° C. for 45 min, cooled, and poured into 50 mL of H2O followed by the addition of 50 mL of 5% NaOH. The aqueous layer was extracted with ether (2×25 mL) and the organic layer was discarded. The basic aqueous layer was carefully acidified to pH 4 by addition of 10% HCl and extracted with ether (3×25 mL). The combined organic layers were washed with brine (25 mL), dried over sodium sulfate and concentrated in vacuo. Purification by flash chromatography on silica gel eluting with 5% MeOH/CH2Cl2 gave 1.05 g (64%) of compound 477A as a yellow-brown solid. HPLC: 91.6% at 1.03 min (retention time) (Phenomenex column, 30×4.6 mm, 10–90% aqueous methanol over 2 min containing 0.1% TFA, 5 mL/min, monitoring at 220 nm. MS (ES): m/z 165.23 [M+H]+.
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.245 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Yield
64%

Synthesis routes and methods III

Procedure details

To a solution of 2-methoxy-4-nitrobenzonitrile (5.0 g, 28.1 mmol) in N,N-dimethylformamide (28 mL) was added lithium chloride (2.38 g, 56.2 mmol), and the mixture was stirred at 160° C. for 16 hr. The reaction solution was cooled to room temperature, diluted with ethyl acetate (300 mL), washed with 1% aqueous citric acid solution (150 mL), water (150 mL) and saturated brine (150 mL×2), and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=80/20→30/70), and the obtained solution was concentrated under reduced pressure. The residue was triturated with ethyl acetate to give the title compound (3.98 g, 86%) as a yellow-brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JM McManus, RM HERBST - The Journal of Organic Chemistry, 1959 - ACS Publications
… (0 25 mole) of 2-hydroxy-4-nitrobenzonitrile,14 22 g. (0.34 mole) of sodium azide, and 22 g. (0.34 mole) of glacial acetic acid was …
Number of citations: 0 pubs.acs.org
RJ Bergeron, JB Dionis, MJ Ingeno - The Journal of Organic …, 1987 - ACS Publications
… We attempted this sequence with 2-hydroxy-4-nitrobenzonitrile (1) (SchemeI). Reduction … 2-Hydroxy-4-nitrobenzonitrile (1) was prepared from 2,4dinitrophenylacetic acid as previously …
Number of citations: 0 pubs.acs.org
L Doub, JJ Schaefer, LL Bambas… - Journal of the American …, 1951 - ACS Publications
Following the announcement by Lehman1 of the effectiveness of¿-aminosalicylic acid (PAS) in tuberculosis we prepared several derivatives of this compound to explore the possibility …
Number of citations: 0 pubs.acs.org
RO Clinton, SC Laskowski - Journal of the American Chemical …, 1952 - ACS Publications
… mole proportion of pure 2hydroxy-4-nitrobenzonitrile. The crude … two molecules of 2-hydroxy-4-nitrobenzonitrile, respectively (… The second moleculeof 2-hydroxy-4-nitrobenzonitrile is …
Number of citations: 0 pubs.acs.org
RO Clinton, SC Laskowski, UJ Salvador… - Journal of the …, 1957 - ACS Publications
A series of alkyl 4-amino-2-(dialkylaminoalkoxy)-benzoates was prepared for testing as potential local anesthetics. The compounds proved to be good local anesthetics; of more interest …
Number of citations: 0 pubs.acs.org
EH Man, FW Swamer, CR Hauser - Journal of the American …, 1951 - ACS Publications
Method A, the yield was increased from 22 to 41% by increasing the reaction time from two to six hours. However, in the acylations of methyl «-amyl ketone with methyl 2-ethylbutyrate …
Number of citations: 0 pubs.acs.org
L Clark, A Heller, LJ Roth - Journal of the American Pharmaceutical …, 1955 - Elsevier
A procedure is described for the synthesis of C‐14 carboxyl‐labeled p‐aminosalicylic (4‐amino‐2‐hydroxybenzoic) acid. The Sandmeyer reaction, using potassium radiocyanide, is …
Number of citations: 0 www.sciencedirect.com
AL Walker, RP Bingham, EV Edgar, A Ferrie… - Bioorganic & Medicinal …, 2019 - Elsevier
… either through either SnAr displacement with the relevant alcohol on 2-fluoro-4-nitrobenzonitrile or alkylation chemistry using the bromide with 2-hydroxy-4-nitrobenzonitrile. This was …
Number of citations: 0 www.sciencedirect.com
R Walgers, TC Lee… - Journal of the American …, 1998 - ACS Publications
… For this purpose the rate of decarboxylation of one of Kemp's other acids, 20-23 6-nitro-3-carboxybenzisoxazole (1), to 2-hydroxy-4-nitrobenzonitrile (2) was used in the concentration …
Number of citations: 0 pubs.acs.org
RL Mackman, BA Katz, JG Breitenbucher… - Journal of medicinal …, 2001 - ACS Publications
A nonselective inhibitor of trypsin-like serine proteases, 2-(2-hydroxybiphenyl-3-yl)-1H-indole-5-carboxamidine (1) (Verner, E.; Katz, BA; Spencer, J.; Allen, D.; Hataye, J.; Hruzewicz, W.; …
Number of citations: 0 pubs.acs.org

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